molecular formula C8H6O2S2 B6141768 3-methylthieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1901-41-3

3-methylthieno[3,2-b]thiophene-2-carboxylic acid

Cat. No. B6141768
CAS RN: 1901-41-3
M. Wt: 198.3 g/mol
InChI Key: IBDGTYDGJDZXII-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid is an organic compound . It is a natural product found in Duhaldea cappa . The molecular formula is C8H6O2S2 .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . A recent study reported a concise synthesis of 3-alkylthieno[3,2-b]thiophenes, which are important materials for organic electronic and optoelectronic applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring made up of one sulfur as a heteroatom . The molecular weight is 198.262 Da .


Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as GPR35 agonists . They exhibit better potency than zaprinast, a known GPR35 agonist .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 142.176 g/mol . The exact mass is 142.008850 Da .

Scientific Research Applications

Chemical Synthesis and Reactions

  • 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid is used in various chemical reactions and syntheses. For instance, its catalytic liquid-phase oxidation results in the production of thieno[3,2-b]-3-formylthiophene (Litvinov et al., 1975). Additionally, it undergoes bromination, formylation, and acetylation reactions (Chapman et al., 1971).

Supramolecular Chemistry

  • This compound is significant in the field of supramolecular chemistry. It has been used to synthesize novel liquid-crystalline complexes and luminescent supramolecular assemblies (Tso et al., 1998); (Osterod et al., 2001).

Organic Electronics and Dye-Sensitized Solar Cells

  • In the field of organic electronics and dye-sensitized solar cells (DSSCs), derivatives of this compound are used. They have shown promise in enhancing the photovoltaic performance and efficiency of DSSCs (Zhao et al., 2015).

Pharmaceutical Research

  • While excluding information related to drug use, dosage, and side effects, it's notable that derivatives of this compound have been identified as G Protein-Coupled Receptor 35 (GPR35) agonists, marking their potential significance in pharmacological research (Deng et al., 2011).

Development of New Heterocyclic Compounds

Micro-Region Structure and Properties

  • Studies have been conducted to explore the micro-region structure and properties of derivatives of this compound, providing insights into their physical and chemical characteristics (Wang et al., 2010).

Photochemical Studies

  • Research into the photochemical degradation of related compounds provides insights into environmental processes and the fate of oil spill components in oceans (Andersson & Bobinger, 1996).

Mechanism of Action

The activation of GPR35 by agonists leads to the recruitment of β-arrestin-TEV protease fusion protein to the activated GPR35, leading to cleavage of Gal4-VP16 transcription factor from the receptor by the protease .

Future Directions

The present study provides novel chemical series as a starting point for further investigations of GPR35 biology and pharmacology . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

6-methylthieno[3,2-b]thiophene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-4-6-5(2-3-11-6)12-7(4)8(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDGTYDGJDZXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358520
Record name 3-methylthieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6448-54-0
Record name 3-methylthieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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